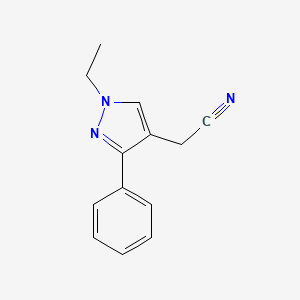![molecular formula C12H22N4O B1491044 (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2097996-72-8](/img/structure/B1491044.png)
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
Vue d'ensemble
Description
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features an azidoethyl group and a hydroxymethyl group attached to a spirocyclic azaspirodecane core. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced into the molecule. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like DMSO.
Major Products
The major products formed from these reactions include amines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- Fluoroalkyl-azabenzimidazoles
Uniqueness
(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability, such as in bioconjugation and material science.
Propriétés
IUPAC Name |
[2-(2-azidoethyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c13-15-14-6-7-16-8-11(9-17)12(10-16)4-2-1-3-5-12/h11,17H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVUBABAJELTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















